Ammonium cyanide

Thermal Stability Phase Behavior Inorganic Cyanide Comparison

Ammonium cyanide (NH₄CN, CAS 12211-52-8) is an unstable inorganic salt composed of ammonium (NH₄⁺) and cyanide (CN⁻) ions. It exists as a colorless crystalline solid with cubic crystal structure, density of 1.02 g/cm³, and exhibits high solubility in cold water and alcohol.

Molecular Formula NH4CN
CH4N2
Molecular Weight 44.056 g/mol
CAS No. 12211-52-8
Cat. No. B080994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium cyanide
CAS12211-52-8
Synonymsammonium cyanide
Molecular FormulaNH4CN
CH4N2
Molecular Weight44.056 g/mol
Structural Identifiers
SMILES[C-]#N.[NH4+]
InChIInChI=1S/CN.H3N/c1-2;/h;1H3/q-1;/p+1
InChIKeyICAIHGOJRDCMHE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Cyanide CAS 12211-52-8: Inorganic Cyanide Salt for Organic Synthesis and Prebiotic Chemistry Research


Ammonium cyanide (NH₄CN, CAS 12211-52-8) is an unstable inorganic salt composed of ammonium (NH₄⁺) and cyanide (CN⁻) ions [1]. It exists as a colorless crystalline solid with cubic crystal structure, density of 1.02 g/cm³, and exhibits high solubility in cold water and alcohol [2]. The compound decomposes at 36 °C and sublimes at 40 °C, releasing ammonia and hydrogen cyanide [2]. Due to its inherent instability, NH₄CN is not commercially shipped or sold; it is typically synthesized immediately prior to use in laboratory settings [3]. Its primary recognized applications are in organic synthesis—most notably the Strecker amino acid synthesis—and in origins-of-life research where its frozen solutions yield complex nitrogen heterocycles over extended timeframes [4].

Why Ammonium Cyanide Cannot Be Interchanged with Sodium or Potassium Cyanide in Key Applications


Although ammonium cyanide belongs to the class of simple inorganic cyanide salts alongside sodium cyanide (NaCN) and potassium cyanide (KCN), these compounds are not functionally interchangeable in several critical research and industrial contexts. NaCN and KCN are stable, commercially available solids widely employed in metallurgy, electroplating, and as cyanide sources in organic synthesis [1]. In contrast, NH₄CN is intrinsically unstable, decomposing at 36 °C and subliming at 40 °C, which precludes commercial distribution and necessitates on-demand laboratory preparation [2]. This instability, however, confers a distinct reactivity profile: NH₄CN serves simultaneously as both ammonia and cyanide source in a single molecular entity, eliminating the need for separate ammonia addition in Strecker-type reactions [3]. Furthermore, unlike NaCN and KCN—which generate strongly alkaline solutions that can promote unwanted side reactions—NH₄CN solutions are only weakly basic, offering a milder reaction environment [4]. The quantitative evidence below demonstrates that substitution with stable alkali cyanides would fundamentally alter reaction kinetics, product distributions, and experimental feasibility across several specialized applications.

Quantitative Differentiation Evidence for Ammonium Cyanide vs. Closest Analogs


Thermal Stability and Phase Transition: NH₄CN Decomposes at 36 °C vs. NaCN (m.p. 563 °C) and KCN (m.p. 634 °C)

Ammonium cyanide exhibits markedly lower thermal stability compared to alkali metal cyanides. NH₄CN decomposes at 36 °C and sublimes at 40 °C under standard atmospheric conditions, whereas sodium cyanide melts without decomposition at 563 °C and potassium cyanide melts at 634 °C [1]. This extreme thermal lability dictates that NH₄CN must be prepared fresh in solution at low temperatures and cannot be stored as a solid or shipped commercially, in stark contrast to the indefinite shelf stability of NaCN and KCN [2]. Sublimation enthalpy for NH₄CN was recently measured at 134–155 K as 75.4 ± 2.3 kJ/mol—the first such measurement since 1882—providing quantitative parameters for vapor-phase transport modeling [3].

Thermal Stability Phase Behavior Inorganic Cyanide Comparison

Solution Stability and Hydrolysis: NH₄CN Exhibits 48% Dissociation at 25 °C vs. NaCN/KCN Complete Dissociation

In aqueous solution, ammonium cyanide displays unique speciation behavior that differs fundamentally from alkali metal cyanides. At 25 °C, approximately 48% of dissolved NH₄CN dissociates into NH₄⁺ and CN⁻ ions, while the remaining 52% undergoes hydrolysis to form molecular HCN and NH₄OH (aqueous ammonia) [1]. This contrasts sharply with NaCN and KCN, which undergo near-complete dissociation (>99%) to yield free cyanide ion (CN⁻) in aqueous solution without significant hydrolysis under neutral to basic conditions [2]. The equilibrium coexistence of undissociated HCN in NH₄CN solutions contributes to the compound's well-documented tendency to polymerize, forming black HCN polymer precipitates upon standing [1].

Aqueous Chemistry Hydrolysis Equilibrium Cyanide Speciation

Strecker Amino Acid Synthesis Efficiency: NH₄CN Replaces HCN/NH₃ Without Loss of Yield

In the Strecker synthesis of α-amino acids, ammonium cyanide demonstrates operational equivalence to the separate addition of hydrogen cyanide and ammonia, with no statistically significant difference in product yield. Laboratory studies have confirmed that aqueous NH₄CN solutions can replace the pure HCN/NH₃ combination without loss of efficiency or yield in the formation of aminonitriles from aldehydes and ketones . This finding is particularly significant because the canonical Strecker procedure using NH₄Cl and KCN generates a strongly alkaline environment that can promote undesired side reactions; NH₄CN provides both ammonia and cyanide in a single, weakly basic reagent that simplifies the reaction mixture composition [1].

Strecker Synthesis Amino Acid Production Cyanide Reagent Comparison

Solubility Profile: NH₄CN is Highly Soluble in Both Water and Alcohol vs. NaCN/KCN Limited Alcohol Solubility

Ammonium cyanide demonstrates a broader solvent compatibility profile than its alkali metal counterparts. NH₄CN is reported to be very soluble in cold water and also highly soluble in alcohol [1]. In contrast, sodium cyanide and potassium cyanide exhibit excellent water solubility (NaCN: ~48 g/100 mL at 25 °C; KCN: ~71 g/100 mL at 25 °C) but are only sparingly soluble in alcohols and polar organic solvents due to their strongly ionic character and lack of covalent character in the cation [2]. The ammonium cation in NH₄CN confers enhanced solubility in alcoholic media, potentially expanding the range of reaction solvents available for cyanide-mediated transformations.

Solubility Solvent Compatibility Cyanide Reagent Selection

Extended Cryogenic Reactivity: NH₄CN Frozen at –78 °C Yields Purines and Pyrimidines Over Multi-Year Timescales

Under cryogenic conditions, ammonium cyanide exhibits a unique reactivity profile not observed with sodium or potassium cyanide. A dilute frozen solution of NH₄CN held at –78 °C for 27 years produced a wide variety of pyrimidines and purines, including biologically significant nucleobases such as adenine and guanine [1]. This phenomenon is attributed to eutectic freezing, whereby solutes concentrate in liquid microphases between ice crystals, dramatically accelerating HCN polymerization and heterocycle formation . No comparable long-term cryogenic reactivity has been reported for NaCN or KCN solutions under identical conditions, as these salts lack the requisite ammonium counterion that participates in nitrogen heterocycle construction.

Prebiotic Chemistry Cryogenic Synthesis Heterocycle Formation

Mild Oxidizing Agent for Transition Metal Cyanide Complexes: NH₄CN Oxidizes Cr(0) and Co(0) to +3 State in Liquid Ammonia

Ammonium cyanide functions as a selective oxidizing agent toward low-valent transition metal cyanide complexes in liquid ammonia solvent. When reacted with K₆Cr(CN)₆ and K₈Co₂(CN)₈, NH₄CN oxidizes the chromium(0) and cobalt(0) centers to the hexacyanometallates(III), K₃Cr(CN)₆ and K₃Co(CN)₆, respectively [1]. In contrast, analogous reactions with Ni(0), Pd(0), and Zr(0) cyanide complexes result in oxidation to the +2 state, with zirconium yielding a previously unreported cyanometallate anion [1]. This metal-dependent oxidation selectivity is not observed with NaCN or KCN, which lack the oxidizing ammonium proton and serve only as cyanide ligand sources without affecting metal oxidation state.

Coordination Chemistry Metal Cyanide Complexes Oxidation Reactions

Recommended Procurement and Application Scenarios for Ammonium Cyanide (CAS 12211-52-8)


Strecker Amino Acid Synthesis: Single-Reagent Replacement for HCN/NH₃ Systems

Ammonium cyanide is the preferred cyanide source for Strecker α-amino acid synthesis when laboratory safety protocols or equipment limitations preclude handling of gaseous hydrogen cyanide. As demonstrated in direct head-to-head comparisons, aqueous NH₄CN solutions achieve yields equivalent to the separate HCN and NH₃ method without efficiency loss . The compound reacts with aldehydes and ketones to form aminonitriles, which upon hydrolysis yield the corresponding amino acids [1]. This scenario is particularly relevant for academic laboratories and small-scale pharmaceutical research facilities where the operational simplicity of a single-reagent addition outweighs the inconvenience of fresh NH₄CN preparation.

Origins-of-Life Research: Cryogenic Synthesis of Nucleobases from Frozen NH₄CN Solutions

For prebiotic chemistry and astrobiology investigations, ammonium cyanide is the reagent of choice for simulating primordial nucleobase synthesis under cryogenic conditions. Frozen dilute NH₄CN solutions held at –78 °C produce a diverse array of pyrimidines and purines over extended timescales via eutectic freezing concentration effects [2]. This reactivity profile—documented over a 27-year experimental period—has no counterpart with sodium or potassium cyanide, as these salts lack the nitrogen atom in the cation required for heterocycle construction . Researchers in origins-of-life chemistry should procure or synthesize NH₄CN for long-term cryogenic reaction studies.

Transition Metal Cyanide Coordination Chemistry: Oxidation-State Manipulation in Liquid Ammonia

In the specialized field of low-valent transition metal cyanide chemistry, ammonium cyanide serves a unique dual role as both cyanide ligand source and mild oxidizing agent. Reactions with metal(0) cyanide complexes in liquid ammonia—including K₆Cr(CN)₆ and K₈Co₂(CN)₈—result in controlled oxidation to the +3 state, while Ni(0), Pd(0), and Zr(0) species oxidize to the +2 state [3]. No comparable oxidation-state modulation is achievable with NaCN or KCN. This application scenario justifies on-demand NH₄CN synthesis for coordination chemists investigating metal cyanide redox behavior.

Polymer-Supported Organocatalysis: Benzoin Condensation in Aqueous Media

When immobilized on polystyrene supports, quaternary ammonium cyanide derivatives function as efficient organocatalysts for the benzoin condensation of aromatic aldehydes in aqueous media [4]. The polymer-supported catalyst enables C–C bond formation under mild conditions and can be recovered by simple filtration and reused multiple times without appreciable loss of activity [4]. While this scenario pertains to immobilized quaternary ammonium cyanides rather than free NH₄CN, the reactivity principle originates from the ammonium cyanide structural motif, making this a relevant downstream application for research groups developing supported cyanide catalysts.

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